1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid
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Overview
Description
1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is a chemical compound that features a piperidine ring substituted with a fluoro-nitrophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a fluoro-substituted benzene ring, followed by the introduction of a piperidine ring through nucleophilic substitution. The carboxylic acid group can be introduced via carboxylation reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Substitution: The piperidine ring can participate in substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the piperidine ring.
Scientific Research Applications
1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring provides structural stability and can influence the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid
- 1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxamide
- 1-(3-Fluoro-2-nitrophenyl)piperidine-4-methanol
Uniqueness
1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both a fluoro and nitro group on the phenyl ring, along with the piperidine and carboxylic acid functionalities, provides a distinct set of chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4/c13-9-2-1-3-10(11(9)15(18)19)14-6-4-8(5-7-14)12(16)17/h1-3,8H,4-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUHNKIBBLFBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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